molecular formula C21H17BrO3 B11603584 3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11603584
M. Wt: 397.3 g/mol
InChI Key: JMBGOPQMZRUNRQ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its complex structure, which includes a bromophenyl group, a methyl group, and a propyl group attached to a furochromene core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors such as substituted benzofurans or chromenes.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Addition of the methyl and propyl groups: These groups can be introduced through alkylation reactions using methylating and propylating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The furochromene core may also play a role in modulating biological activities through its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Shares the bromophenyl group but has a different core structure.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains the bromophenyl group and is used in different applications.

Uniqueness

3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific combination of functional groups and the furochromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

3-(4-bromophenyl)-4-methyl-9-propylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C21H17BrO3/c1-3-4-14-10-18(23)25-17-9-12(2)19-16(11-24-21(19)20(14)17)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3

InChI Key

JMBGOPQMZRUNRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Br

Origin of Product

United States

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